molecular formula C11H14FNO2 B132073 2-amino-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol CAS No. 897661-66-4

2-amino-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol

Cat. No. B132073
M. Wt: 211.23 g/mol
InChI Key: XEWOKAJCYBGRTK-UHFFFAOYSA-N
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Description

The compound 2-amino-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol is a derivative of 2-amino-4H-chromene, which is a class of compounds known for their diverse pharmacological activities. Although the specific compound is not directly synthesized in the provided papers, the methods described could potentially be adapted for its synthesis. The compound likely possesses a chromene core, a fluorine substituent, and an amino alcohol moiety.

Synthesis Analysis

The synthesis of related 1,2-amino alcohols has been reported using a Cr/photoredox dual catalytic system starting from carbonyl compounds and α-silyl amines. This method allows the in situ generation of α-amino carbanion equivalents, which act as nucleophiles for the aminoalkylation of ketones and acyl silanes . Although the specific synthesis of 2-amino-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol is not described, this approach could be relevant for its synthesis by choosing appropriate starting materials and conditions.

Molecular Structure Analysis

The molecular structure of 2-amino-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol would include a chromene backbone, which is a bicyclic system consisting of a benzene ring fused to a heterocyclic pyran ring. The presence of a fluorine atom at the 6-position would influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with biological targets. The amino alcohol part of the molecule would introduce both amine and hydroxyl functional groups, which could be involved in hydrogen bonding and other polar interactions.

Chemical Reactions Analysis

While the specific chemical reactions of 2-amino-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol are not detailed in the provided papers, the synthesis of 2-amino-4H-chromene derivatives has been achieved through a three-component reaction involving aldehydes, isopropyl cyanoacetate, and 1,3-cyclohexanedione in aqueous ethanol under ultrasound irradiation . This catalyst-free method could potentially be adapted for the synthesis of the compound by selecting suitable aldehydes and modifying the reaction conditions accordingly.

Physical and Chemical Properties Analysis

Scientific Research Applications

Rearrangement of β-Amino Alcohols

The rearrangement of β-amino alcohols through aziridinium intermediates has been reviewed, covering literature up to January 2009. This process is crucial for the synthesis of various amines, potentially including derivatives like "2-amino-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol." The review discusses the influence of nucleophiles and solvent conditions on the outcome of such rearrangements, emphasizing the synthetic utility of β-amino alcohols in preparing complex molecular architectures (Métro, T., Duthion, B., Gomez Pardo, D., & Cossy, J., 2010).

Antioxidant Activity of Coumarins

The compound is structurally related to coumarins, a class of compounds known for their broad biological activities. A review on the chemistry and antioxidant activity of coumarins highlights the significance of the 2H-chromen-2-one core, which is present in the compound of interest. This core structure facilitates interactions with enzymes and receptors, contributing to the antioxidant properties of coumarins. Such insights could be relevant for understanding the antioxidant potential of "2-amino-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol" (Torres, F. C., Brucker, N., Andrade, S., Kawano, D., Garcia, S., Poser, G., & Eifler-Lima, V., 2014).

Synthesis of 6H-Benzo[c]chromen-6-ones

The synthesis and pharmacological importance of 6H-benzo[c]chromen-6-ones, which share a similar structural motif with the compound , are reviewed. This review discusses various synthetic procedures for constructing the chromen-6-one core, potentially applicable to synthesizing related compounds like "2-amino-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol." Such methodologies include Suzuki coupling reactions and reactions of 3-formylcoumarin, providing a foundation for synthetic strategies (Mazimba, O., 2016).

properties

IUPAC Name

2-amino-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c12-8-2-4-10-7(5-8)1-3-11(15-10)9(14)6-13/h2,4-5,9,11,14H,1,3,6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEWOKAJCYBGRTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90470692
Record name AGN-PC-009IPS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-(Aminomethyl)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol

CAS RN

897661-66-4
Record name AGN-PC-009IPS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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